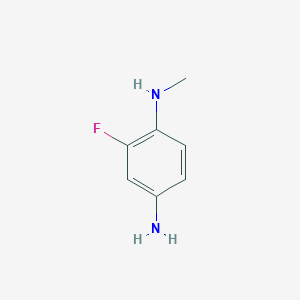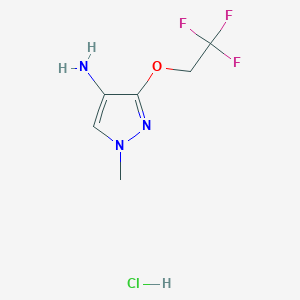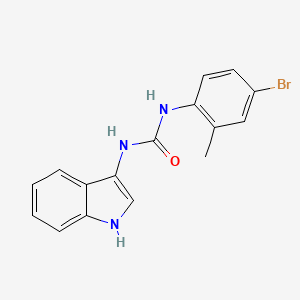
1-(4-bromo-2-methylphenyl)-3-(1H-indol-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromo-2-methylphenyl)-3-(1H-indol-3-yl)urea, also known as BRD7389, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a member of the urea-based inhibitors family, which are widely used in medicinal chemistry due to their ability to target a wide range of biological pathways.
Wissenschaftliche Forschungsanwendungen
Synthesis and Enzyme Inhibition
1-(4-bromo-2-methylphenyl)-3-(1H-indol-3-yl)urea and its derivatives have been explored for their synthesis and potential in enzyme inhibition assays. The study by Mustafa et al. (2014) highlights the synthesis of several urea derivatives and evaluates their enzyme inhibition capabilities against urease, β-glucuronidase, and snake venom phosphodiesterase. The compounds exhibited a range of inhibition, showcasing their potential for further exploration in enzyme-related studies and anticancer research, as one of the compounds demonstrated in vitro anticancer activity against a prostate cancer cell line Mustafa, S., Perveen, S., & Khan, A. (2014). Synthesis, enzyme inhibition and anticancer investigations of unsymmetrical 1,3-disubstituted ureas. Journal of The Serbian Chemical Society, 79, 1-10.
Molecular Rearrangement and Derivative Formation
The molecular rearrangement capabilities of indole and urea derivatives offer pathways to new indole and imidazolinone derivatives, as discussed by Klásek et al. (2007). This demonstrates the compound's potential as a precursor in the synthesis of novel organic structures, enriching the possibilities for medicinal and pharmaceutical chemistry research Klásek, A., Lyčka, A., & Holčapek, M. (2007). Molecular rearrangement of 1-substituted 9b-hydroxy-3,3a,5,9b- tetrahydro-1H-imidazo(4,5-c)quinoline-2,4-diones—an unexpected pathway to new indole and imidazolinone derivatives. Tetrahedron, 63, 7059-7069.
Antitumor Activities and Docking Study
The synthesis and structural characterization of related compounds have led to the identification of potential antitumor activities. A study conducted by Hu et al. (2018) showcases the antitumor potential of a similar compound through MTT assay and docking studies into the CDK4 protein, providing insights into the mechanism of action at the molecular level Hu, C., Wei, Dd., Sun, Xf., Lin, Rl., Hu, Mm., Tang, L., Wang, Z., & He, D. (2018). Synthesis, Crystal Structure, Antitumor Activities and Docking Study of 1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea.
Anti-inflammatory Potential
The compound and its derivatives have also been synthesized and evaluated for their anti-inflammatory potential. A study highlights the synthesis of tetrahydropyrimidin-2-ones/thiones with significant anti-inflammatory activity, suggesting the therapeutic potential of these compounds in inflammation-related conditions Amir, M., Javed, S., & Kumar, H. (2008). Synthesis and biological evaluation of some 4-(1H-indol-3-yl)-6-phenyl-1,2,3,4-tetrahydropyrimidin-2-ones/thiones as potent anti-inflammatory agents.
Gelation and Self-assembly Properties
The gelation and self-assembly properties of urea derivatives, as studied by Lloyd and Steed (2011), offer fascinating insights into the material science applications of these compounds. The study explores how the rheology and morphology of gels can be tuned by the identity of the anion, opening avenues for the development of smart materials and nanotechnology applications Lloyd, G., & Steed, J. (2011). Anion tuning of the rheology, morphology and gelation of a low molecular weight salt hydrogelator. Soft Matter, 7, 75-84.
Eigenschaften
IUPAC Name |
1-(4-bromo-2-methylphenyl)-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O/c1-10-8-11(17)6-7-13(10)19-16(21)20-15-9-18-14-5-3-2-4-12(14)15/h2-9,18H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPYIOWRKVUJDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)NC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

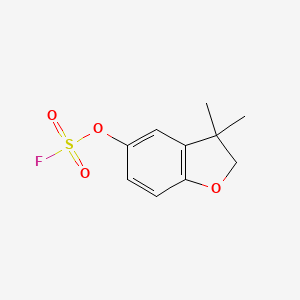
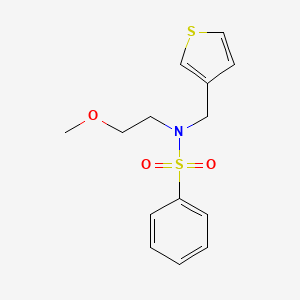
![3-Propyl-1-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2797661.png)
![3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2797662.png)
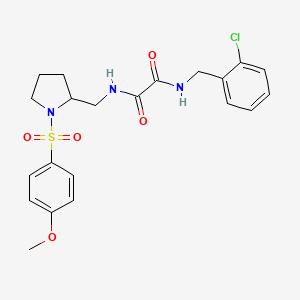
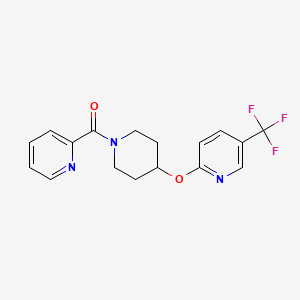
![{2-Methyl-7-oxabicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride](/img/structure/B2797665.png)
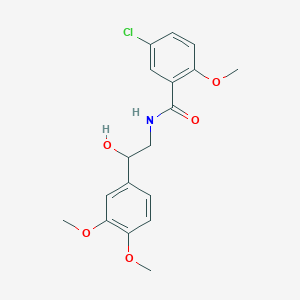
![2,5-dimethoxy-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2797668.png)
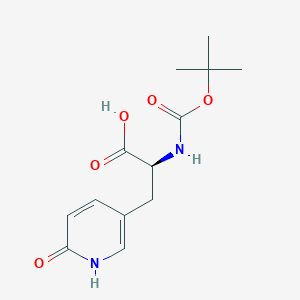
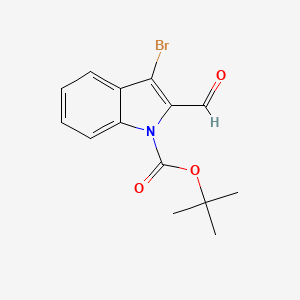
![N-(1-cyanocyclohexyl)-N-methyl-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide](/img/structure/B2797671.png)
